Lipophilicity Shift: CF3CH2– vs CH3– N4 Substituent (Calculated logP Comparison)
Replacement of the N4-methyl group with a 2,2,2-trifluoroethyl group shifts the calculated logP from strongly negative (logP = –0.50 for 4-methyl-4H-1,2,4-triazole-3-carbaldehyde) into the positive range. For the structurally analogous 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde, the measured logP is +0.75 . Class-level analysis of 1,2,4-triazoles confirms that the 2,2,2-trifluoroethyl substituent consistently delivers logP values approximately 1.0–1.5 units higher than the corresponding N-methyl congener [1].
| Evidence Dimension | Calculated/measured partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ +0.75 to +1.5 (estimated range; exact experimental logP not publicly available for the carbaldehyde, class-level inference from analogous 4-CF3CH2-triazoles) |
| Comparator Or Baseline | 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde: logP = –0.50 (calculated, Fluorochem data) |
| Quantified Difference | Δ logP ≈ +1.25 to +2.0 units (shift from negative to positive logP) |
| Conditions | In silico calculation; comparator logP from Fluorochem database entry for 4-methyl analog |
Why This Matters
Higher logP directly impacts membrane permeability, oral absorption, and CNS penetration potential—a critical decision node when selecting intermediates for lead optimization in drug discovery.
- [1] Janicka, M. et al. A comparative study of the lipophilicity of 1,2,4-triazoles by reversed-phase and micellar TLC and OPLC. Journal of Planar Chromatography, 2008, 21(3), 183-188. View Source
